2-Methylbenzyl isocyanate

CAS No.: 56651-58-2

Cat. No.: VC2334246

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56651-58-2 |

|---|---|

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 1-(isocyanatomethyl)-2-methylbenzene |

| Standard InChI | InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 |

| Standard InChI Key | VNHPWTGETWKSLP-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CN=C=O |

| Canonical SMILES | CC1=CC=CC=C1CN=C=O |

Introduction

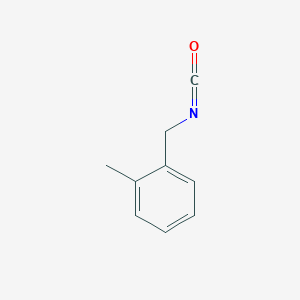

Chemical Identity and Structure

2-Methylbenzyl isocyanate is an aromatic isocyanate with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol. Its structure consists of a benzene ring with a methyl group at the ortho position and an isocyanatomethyl group also attached to the ring .

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 56651-58-2 |

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 1-(isocyanatomethyl)-2-methylbenzene |

| Synonyms | 2-Methylbenzyl isocyanate; 1-(isocyanatomethyl)-2-methylbenzene; Benzene, 1-(isocyanatomethyl)-2-methyl- |

| MDL Number | MFCD00673058 |

This compound contains a reactive isocyanate group (-N=C=O), which is the defining characteristic of the isocyanate class of compounds. The reactivity of this functional group plays a significant role in its chemical behavior and applications .

Physical Properties

2-Methylbenzyl isocyanate exhibits specific physical characteristics that influence its handling, storage, and application in various chemical processes. The physical state and properties of this compound are critical considerations for industrial applications and research purposes.

Key Physical Parameters

| Property | Value |

|---|---|

| Physical State | Liquid |

| Boiling Point | 226°C (lit.) |

| Density | 1.059 g/mL at 25°C |

| Flash Point | 210°F (approximately 99°C) |

| Recommended Storage Temperature | 2-8°C |

The relatively high boiling point of 226°C indicates low volatility under standard conditions, which may influence its handling requirements and exposure risks compared to more volatile isocyanates like methyl isocyanate (which has drawn significant attention due to its involvement in the Bhopal disaster) .

Chemical Reactivity

The isocyanate functional group (-N=C=O) in 2-methylbenzyl isocyanate is highly reactive, particularly with compounds containing active hydrogen atoms. This reactivity forms the basis for many of its applications and also contributes to its hazardous properties.

Key Reactions

Similar to other isocyanates, 2-methylbenzyl isocyanate likely undergoes the following reactions:

-

Reaction with water to form unstable carbamic acids, which decompose to form amines and carbon dioxide

-

Reaction with alcohols to form urethanes (carbamates)

-

Reaction with amines to form ureas

-

Reaction with polyols to form polyurethanes

The high reactivity of isocyanates with water is particularly noteworthy, as it means that 2-methylbenzyl isocyanate will decompose upon contact with moisture, producing carbon dioxide gas .

| Classification | Details |

|---|---|

| GHS Symbols | GHS05 (Corrosive), GHS07 (Harmful) |

| Signal Word | Danger |

| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H318 - Causes serious eye damage H335 - May cause respiratory irritation |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P280 - Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Risk Statements | 22 - Harmful if swallowed 37/38 - Irritating to respiratory system and skin 41 - Risk of serious damage to eyes |

| Safety Statements | 26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice 39 - Wear eye/face protection |

| WGK Germany | 3 (Highly water endangering) |

This hazard profile is consistent with the general toxicity pattern observed in isocyanates, which are known for their potential to cause respiratory sensitization and irritation .

Health Hazards

Isocyanates as a class are known for their health effects, particularly affecting the respiratory system. While specific data for 2-methylbenzyl isocyanate is limited in the search results, information about the isocyanate class indicates:

-

Acute toxicity - primarily through inhalation exposure

-

Skin and eye irritation - direct contact can cause severe irritation and damage

-

Respiratory irritation - inhalation can cause irritation of the respiratory tract

-

Sensitization potential - repeated exposure may lead to allergic respiratory reactions or dermatitis

The free isocyanate group is extremely reactive, and its key health hazards are similar to those identified in other isocyanates like toluene diisocyanates (TDI), methylenediphenyl diisocyanates (MDI), and hexamethylene diisocyanate (HDI) .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2-8°C |

| Container Type | Glass bottle (recommended) |

| Special Considerations | Protect from moisture, heat, and direct sunlight Store in a well-ventilated area Keep container tightly closed |

The compound should be stored in a cool, dry place away from incompatible materials, particularly those containing active hydrogen atoms like water, alcohols, and amines that can react with the isocyanate group .

| Supplier | Package Size | Price (as of late 2021) |

|---|---|---|

| TRC | 10 mg | $45 |

| TRC | 100 mg | $155 |

| AK Scientific | 1 g | $220 |

| American Custom Chemicals Corporation | 2 g | $662 |

| American Custom Chemicals Corporation | 5 g | $844.73 |

The relatively high price per gram suggests that this compound is primarily used for research and specialized applications rather than large-scale industrial processes .

Regulatory Information

Environmental Considerations

With a WGK (Water Hazard Class) rating of 3 in Germany, 2-methylbenzyl isocyanate is classified as "highly water endangering," indicating significant potential for environmental harm if released into aquatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume